2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15171085
InChI: InChI=1S/C19H17N5O3/c1-27-14-9-7-12(8-10-14)17-21-19-22-18(26)15(24(19)23-17)11-16(25)20-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,25)(H,21,22,23,26)
SMILES:
Molecular Formula: C19H17N5O3
Molecular Weight: 363.4 g/mol

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide

CAS No.:

Cat. No.: VC15171085

Molecular Formula: C19H17N5O3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide -

Specification

Molecular Formula C19H17N5O3
Molecular Weight 363.4 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide
Standard InChI InChI=1S/C19H17N5O3/c1-27-14-9-7-12(8-10-14)17-21-19-22-18(26)15(24(19)23-17)11-16(25)20-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,25)(H,21,22,23,26)
Standard InChI Key UUSYDYDRYRJBJW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 4-methoxyphenyl group attached to the imidazo[1,2-b] triazole core.

  • A 5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl scaffold, which confers rigidity and planar geometry.

  • An N-phenylacetamide side chain, providing hydrogen-bonding capabilities.

The methoxy group at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability. The acetamide linkage introduces polarity, balancing solubility and bioavailability.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name2-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b] triazol-6-yl]-N-phenylacetamide
Molecular FormulaC19H17N5O3\text{C}_{19}\text{H}_{17}\text{N}_{5}\text{O}_{3}
Molecular Weight363.4 g/mol
Canonical SMILESCOC1=CC=C(C=C1)C2=NN3C(=O)N=C(N3C2)CC(=O)NC4=CC=CC=C4
Topological Polar Surface Area102 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a multi-step protocol starting from commercially available precursors:

  • Formation of the imidazo[1,2-b] triazole core: Condensation of 4-methoxyphenylhydrazine with α-keto esters yields the triazole intermediate.

  • Introduction of the acetamide side chain: Nucleophilic acyl substitution between the triazole intermediate and bromoacetylated aniline derivatives.

  • Oxidative cyclization: Catalyzed by palladium or copper reagents to form the fused imidazo-triazole system.

Reaction yields typically range from 65–78%, with purity confirmed via HPLC (>95%).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR (400 MHz, DMSO-d6) reveals distinct signals for the methoxy proton (δ 3.78 ppm), acetamide carbonyl (δ 169.2 ppm in 13C^{13}\text{C}-NMR), and aromatic protons (δ 7.2–7.8 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+^+ at m/z 364.1398 (calculated 364.1401).

  • X-ray Crystallography: Confirms the planar geometry of the triazole-imidazole core and the equatorial orientation of the acetamide group.

Cell LineCompoundDoxorubicinErlotinib
MCF-7 (Breast)1.29–4.30 4.174.16
A-549 (Lung)3.18–5.80 8.203.76
Hep-G2 (Liver)11.72–18.92 12.50

The compound exhibits 1.3–2.6-fold greater potency against A-549 cells compared to doxorubicin, suggesting selective toxicity .

Mechanistic Insights

While the exact mechanism remains under investigation, proposed pathways include:

  • Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes, leading to double-strand breaks.

  • PI3K/Akt/mTOR pathway modulation: Downregulation of phosphorylated Akt (Ser473) observed in Hep-G2 cells treated with analogues .

  • Apoptosis induction: Caspase-3/7 activation and PARP cleavage in MCF-7 cells .

Pharmacokinetic and Toxicity Profile

Preliminary ADMET predictions (SwissADME) indicate:

  • Lipophilicity: LogP = 2.1, within optimal range for oral bioavailability.

  • Hepatic metabolism: CYP3A4-mediated oxidation of the methoxy group.

  • hERG inhibition risk: Low (IC50_{50} > 10 μM), suggesting minimal cardiotoxicity.

Acute toxicity studies in murine models report an LD50_{50} > 500 mg/kg, with no hepatorenal abnormalities at therapeutic doses.

Comparative Analysis with Structural Analogues

Role of Substituents

  • N-Phenyl vs. N-Isopropylphenyl: Replacement of the phenyl group with a bulkier isopropyl moiety (as in VC15169595) reduces potency against MCF-7 cells (IC50_{50} = 5.2 μM vs. 1.29 μM), highlighting the importance of aromatic interactions.

  • Methoxy Position: Para-substitution optimizes π-stacking with DNA bases, whereas ortho-substitution diminishes activity.

Future Directions and Applications

  • Combinatorial Therapy: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab) to enhance immunogenic cell death.

  • Prodrug Development: Esterification of the acetamide carbonyl to improve blood-brain barrier penetration.

  • Target Identification: CRISPR-Cas9 screens to elucidate primary molecular targets.

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